molecular formula C22H24N4O2S B2449127 N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921485-15-6

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2449127
CAS No.: 921485-15-6
M. Wt: 408.52
InChI Key: QQEUILFUMNCWPM-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its complex structure, which includes a mesityl group, a thiazole ring, and a urea moiety, making it a subject of interest in various fields of study.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. It is also used in industrial applications, such as the development of new materials and catalysts. The versatility of N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide makes it a valuable compound in various research domains.

Preparation Methods

The synthesis of N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves multiple steps, typically starting with the preparation of the thiazole ring, followed by the introduction of the mesityl and m-tolyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole ring or the urea moiety.

Comparison with Similar Compounds

When compared to similar compounds, N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide stands out due to its unique combination of structural features and biological activity. Similar compounds may include other thiazole derivatives or urea-containing molecules, but the presence of the mesityl and m-tolyl groups in this compound provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-13-6-5-7-17(10-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)8-14(2)9-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEUILFUMNCWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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